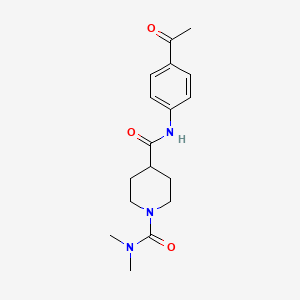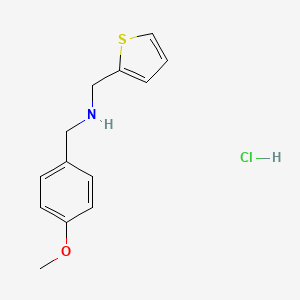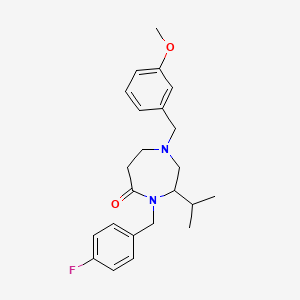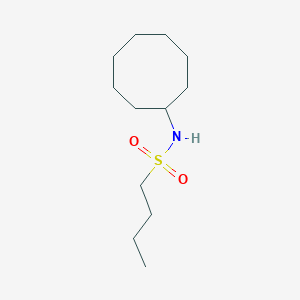
N~4~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as ADPA, is a synthetic compound that belongs to the family of piperidine carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neurology, immunology, and oncology.
Mécanisme D'action
The exact mechanism of action of ADPA is not fully understood. However, it has been proposed that ADPA exerts its therapeutic effects by modulating various molecular pathways. In neurology, ADPA has been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress. In immunology, ADPA has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. In oncology, ADPA has been shown to induce apoptosis and inhibit cell proliferation by modulating various signaling pathways.
Biochemical and Physiological Effects
ADPA has been shown to have various biochemical and physiological effects. In neurology, ADPA has been shown to increase the levels of antioxidant enzymes and reduce oxidative stress in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and plasticity. In immunology, ADPA has been shown to reduce the levels of pro-inflammatory cytokines and modulate the immune response. In oncology, ADPA has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
ADPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, there are also some limitations associated with ADPA. For example, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, the optimal dosage and administration route for ADPA in different therapeutic applications are not yet established.
Orientations Futures
There are several future directions for ADPA research. In neurology, further studies are needed to investigate the neuroprotective effects of ADPA in various animal models of neurodegenerative diseases. In immunology, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of ADPA and to investigate its potential therapeutic applications in autoimmune diseases. In oncology, further studies are needed to investigate the anticancer activity of ADPA in animal models and to evaluate its potential as a chemotherapeutic agent. Additionally, further studies are needed to optimize the synthesis method of ADPA and to investigate its pharmacokinetics and toxicity in vivo.
Conclusion
ADPA is a synthetic compound with potential therapeutic applications in various fields, including neurology, immunology, and oncology. Its mechanism of action is not fully understood, but it has been shown to modulate various molecular pathways and to have various biochemical and physiological effects. Further studies are needed to elucidate its molecular targets and to optimize its therapeutic potential.
Méthodes De Synthèse
ADPA is synthesized by reacting 4-acetylphenylhydrazine with dimethyl 1,4-piperidine-2,5-dicarboxylate in the presence of triethylamine. The resulting product is purified by column chromatography to obtain pure ADPA. The synthesis method has been optimized to achieve a high yield of ADPA with high purity.
Applications De Recherche Scientifique
ADPA has been extensively studied for its potential therapeutic applications in various fields. In neurology, ADPA has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to improve cognitive function and memory in animal models of age-related cognitive decline. In immunology, ADPA has been shown to have anti-inflammatory effects and to modulate the immune response. In oncology, ADPA has been shown to have anticancer activity against various cancer cell lines.
Propriétés
IUPAC Name |
4-N-(4-acetylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(21)13-4-6-15(7-5-13)18-16(22)14-8-10-20(11-9-14)17(23)19(2)3/h4-7,14H,8-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMPFNYNMJCAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3,4-dimethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5303938.png)
![2-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5303945.png)

![N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303963.png)
![2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303969.png)
![N-isobutyl-N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5303973.png)
![1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone](/img/structure/B5303996.png)
![4-[7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B5303997.png)
![methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5304003.png)
![1-{3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]propyl}-3-piperidinol](/img/structure/B5304015.png)
![ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304016.png)
![1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine](/img/structure/B5304020.png)
